molecular formula C22H26ClN3O4 B277849 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B277849
M. Wt: 431.9 g/mol
InChI Key: AFSOCKQRLUFLHQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide, also known as BRL-15572, is a novel chemical compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family.

Mechanism of Action

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor family that is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and cognition. By selectively blocking the dopamine D3 receptor, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide may modulate these pathways and have therapeutic effects in several diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide have been studied in several research articles. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in several brain regions. These effects suggest that N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide may modulate the activity of the mesolimbic and mesocortical pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of blocking the dopamine D3 receptor without affecting other dopamine receptor subtypes. One limitation of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide for lab experiments is its relatively low potency. This low potency may require higher doses of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide to achieve therapeutic effects, which could increase the risk of side effects.

Future Directions

For research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide include further studies of its potential therapeutic applications, such as drug addiction, schizophrenia, and Parkinson's disease. Additional studies of the mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide could also provide insights into the role of the dopamine D3 receptor in these diseases. Finally, the development of more potent and selective dopamine D3 receptor antagonists could improve the therapeutic potential of this class of compounds.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 3-chloro-4-fluoroaniline to form N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzamide. This intermediate product is then reacted with propanoylpiperazine to form the final product, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide. The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been described in detail in several research articles.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including drug addiction, schizophrenia, and Parkinson's disease. In drug addiction research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to improve cognitive function in animal models of the disease. In Parkinson's disease research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce the dyskinetic side effects of levodopa, a drug commonly used to treat Parkinson's disease.

properties

Product Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H26ClN3O4/c1-4-21(27)26-11-9-25(10-12-26)18-7-6-16(14-17(18)23)24-22(28)15-5-8-19(29-2)20(13-15)30-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,28)

InChI Key

AFSOCKQRLUFLHQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl

Origin of Product

United States

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